molecular formula C6H12I2 B14062493 1,5-Diiodo-hexane

1,5-Diiodo-hexane

Cat. No.: B14062493
M. Wt: 337.97 g/mol
InChI Key: LOGFVJQGFCCEIT-UHFFFAOYSA-N
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Description

1,5-Diiodo-hexane (C₆H₁₂I₂) is a dihalogenated alkane with iodine atoms at the 1st and 5th positions of a six-carbon chain. Diiodoalkanes are typically characterized by high molecular weight, elevated boiling points, and enhanced reactivity in nucleophilic substitution reactions due to the weak C–I bond . This compound is primarily used in organic synthesis as a precursor for cross-coupling reactions or alkylation processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,5-Diiodo-hexane can be synthesized through the iodination of hexane. One common method involves the reaction of hexane with iodine in the presence of a catalyst such as red phosphorus. The reaction typically occurs under reflux conditions, and the product is purified through distillation .

Industrial Production Methods

In industrial settings, this compound can be produced using continuous flow synthesis techniques. This method allows for the efficient and scalable production of the compound, ensuring high purity and yield .

Chemical Reactions Analysis

Types of Reactions

1,5-Diiodo-hexane undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium iodide in acetone or potassium hydroxide in ethanol.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.

    Photochemical Reactions: UV light sources and appropriate solvents like cyclohexane.

Major Products Formed

    Substitution: Products depend on the nucleophile used, such as hexane derivatives with different functional groups.

    Reduction: Hexane.

    Photochemical Reactions: Iodine radicals and various cycloalkanes.

Scientific Research Applications

1,5-Diiodo-hexane has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1,5-Diiodo-hexane involves the homolytic cleavage of the carbon-iodine bonds under specific conditions, leading to the formation of iodine radicals. These radicals can participate in various chemical reactions, including cyclopropanation of olefins and radical nucleophilic substitution . The molecular targets and pathways involved depend on the specific reaction and conditions used.

Comparison with Similar Compounds

Structural and Physical Properties

The following table compares key physical properties of 1,5-Diiodo-hexane with structurally related dihalohexanes and a monoiodo analog:

Compound Molecular Formula Molecular Weight (g/mol) Boiling Point (°C) Density (g/cm³)
This compound* C₆H₁₂I₂ ~290 (estimated) ~300 (estimated) ~2.0 (estimated)
1,5-Dichlorohexane C₆H₁₂Cl₂ 155.07 204† 1.08 (estimated)
1,6-Dichlorohexane C₆H₁₂Cl₂ 155.07 204‡ 1.08 (estimated)
1-Iodohexane C₆H₁₃I 208.04 Not reported ~1.60 (estimated)

*Estimated values based on trends in haloalkane chemistry.
†Boiling point inferred from 1,6-Dichlorohexane data .
‡Direct boiling point data for 1,6-Dichlorohexane: 477.2 K (204°C) .

Key Observations :

  • Molecular Weight : Diiodo derivatives exhibit significantly higher molecular weights compared to dichloro analogs due to iodine's larger atomic mass.
  • Boiling Points : Dichlorohexanes (1,5- and 1,6-isomers) have similar boiling points (~204°C), while diiodohexane is expected to have a much higher boiling point (>300°C) due to stronger van der Waals forces .
  • Density : Iodo compounds are denser than chloro analogs, aligning with halogen atomic size trends.

Chemical Reactivity

Compound Reactivity Profile Key Applications
This compound High reactivity in SN2 reactions; weak C–I bond facilitates nucleophilic substitution. Cross-coupling reactions, polymer intermediates.
1,5-Dichlorohexane Moderate reactivity; C–Cl bonds require harsher conditions for substitution. Solvents, intermediates in PVC production .
1,5-Hexadiene Diepoxide Epoxide ring-opening reactions (e.g., polymerization). Curing agents for resins, adhesives .

Reactivity Trends :

  • Diiodo vs. Dichloro : The C–I bond dissociation energy (~234 kJ/mol) is weaker than C–Cl (~397 kJ/mol), making diiodohexane more reactive in substitution reactions .
  • Epoxide vs. Haloalkane : The diepoxide (C₆H₁₀O₂) undergoes ring-opening polymerization, contrasting with the substitution chemistry of haloalkanes .

Q & A

Basic Research Questions

Q. What spectroscopic techniques are recommended for structural confirmation of 1,5-Diiodo-hexane, and how should data interpretation be validated?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR): Use 1H^{1}\text{H} and 13C^{13}\text{C} NMR to identify iodine-induced deshielding effects. Compare chemical shifts with computational predictions (e.g., B3LYP/6-31G** level optimizations) .
  • Raman Spectroscopy: Analyze vibrational modes to differentiate isomers and confirm iodine positioning. Reference databases like NIST Standard Reference Data for validation .
  • Data Cross-Verification: Replicate spectra under standardized conditions (solvent, temperature) and correlate with literature for consistency .

Q. How can researchers optimize the synthesis of this compound to maximize yield and purity?

Methodological Answer:

  • Reaction Conditions: Control stoichiometry (e.g., iodine-to-hexane ratio), use anhydrous solvents (e.g., THF or DCM), and maintain inert atmospheres to prevent oxidation .
  • Purification: Employ column chromatography with non-polar stationary phases or fractional distillation. Monitor purity via GC-MS or HPLC .
  • By-Product Mitigation: Adjust reaction time and temperature to minimize diiodination at unintended positions .

Q. What safety protocols are critical when handling this compound in laboratory settings?

Methodological Answer:

  • PPE Requirements: Use nitrile gloves, lab coats, and safety goggles. Conduct work in fume hoods to avoid inhalation .
  • Spill Management: Neutralize spills with activated charcoal or sodium thiosulfate. Dispose of waste via halogen-specific protocols .
  • Exposure Response: Immediate rinsing with water for skin/eye contact; medical evaluation for ingestion/inhalation .

Advanced Research Questions

Q. How can computational chemistry predict the reactivity of this compound in cross-coupling reactions?

Methodological Answer:

  • Mechanistic Modeling: Perform Density Functional Theory (DFT) calculations to map energy barriers for oxidative addition steps in palladium-catalyzed couplings .
  • Solvent Effects: Simulate solvation models (e.g., PCM) to assess polarity impacts on reaction kinetics .
  • Experimental Validation: Compare computational predictions with experimental yields under varied conditions (e.g., ligand choice, solvent) .

Q. What strategies resolve contradictions in reported thermal stability data for this compound across studies?

Methodological Answer:

  • Controlled Replication: Repeat thermal analyses (DSC/TGA) with rigorously purified samples to exclude impurity-driven discrepancies .
  • Statistical Analysis: Apply ANOVA to evaluate inter-study variability and identify outliers .
  • Contextual Factors: Account for differences in experimental setups (e.g., heating rates, atmosphere) when interpreting data .

Q. How can steric effects of this compound be systematically studied in nucleophilic substitution reactions?

Methodological Answer:

  • Comparative Kinetics: Measure reaction rates with nucleophiles of varying bulk (e.g., tert-butoxide vs. methoxide) to quantify steric hindrance .
  • Structural Analysis: Use X-ray crystallography or NOESY NMR to determine spatial arrangements influencing reactivity .
  • Computational Mapping: Generate steric maps (e.g., using %Vbur_{\text{bur}}) to correlate molecular geometry with reaction outcomes .

Q. Data Contradiction and Analysis

Q. What methodologies address conflicting reports on the environmental persistence of this compound?

Methodological Answer:

  • Ecotoxicology Studies: Conduct standardized biodegradation assays (e.g., OECD 301) under controlled pH and microbial activity .
  • Meta-Analysis: Systematically review literature using FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to identify methodological biases .
  • Sensitivity Testing: Evaluate how minor variations in experimental conditions (e.g., temperature, light exposure) alter degradation rates .

Properties

Molecular Formula

C6H12I2

Molecular Weight

337.97 g/mol

IUPAC Name

1,5-diiodohexane

InChI

InChI=1S/C6H12I2/c1-6(8)4-2-3-5-7/h6H,2-5H2,1H3

InChI Key

LOGFVJQGFCCEIT-UHFFFAOYSA-N

Canonical SMILES

CC(CCCCI)I

Origin of Product

United States

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